2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-4,5-diphenyloxazole
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Overview
Description
2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-4,5-diphenyloxazole is a complex organic compound that features a benzimidazole moiety linked to a diphenyloxazole structure via a thioether linkage
Mechanism of Action
Target of action
Imidazole-containing compounds have a broad range of chemical and biological properties and are known to interact with various targets. They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of action
The mode of action of imidazole-containing compounds can vary greatly depending on their specific structure and the target they interact with. They can act as inhibitors, activators, or modulators of their targets .
Biochemical pathways
Imidazole-containing compounds can affect various biochemical pathways due to their broad range of targets. The specific pathways affected by “2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-4,5-diphenyloxazole” would depend on its specific targets .
Pharmacokinetics
The ADME properties of imidazole-containing compounds can also vary greatly. Factors such as the compound’s size, polarity, and specific functional groups can influence its absorption, distribution, metabolism, and excretion .
Result of action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of "this compound" .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-4,5-diphenyloxazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole moiety, which can be synthesized from o-phenylenediamine and formic acid. The benzimidazole is then alkylated with a suitable alkyl halide to introduce the thioether linkage. The final step involves the cyclization of the intermediate with a suitable oxazole precursor under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The process would also involve rigorous purification steps to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-4,5-diphenyloxazole can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the benzimidazole or oxazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzimidazole or oxazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-4,5-diphenyloxazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as omeprazole and thiabendazole share the benzimidazole core and have similar biological activities.
Oxazole Derivatives: Compounds like oxaprozin and flutamide contain the oxazole ring and are used in various therapeutic applications.
Uniqueness
2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-4,5-diphenyloxazole is unique due to the combination of the benzimidazole and oxazole moieties linked by a thioether. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for research and development.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-4,5-diphenyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3OS/c1-3-9-16(10-4-1)21-22(17-11-5-2-6-12-17)27-23(26-21)28-15-20-24-18-13-7-8-14-19(18)25-20/h1-14H,15H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLFUBTXVXUMGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)SCC3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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